Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
Description
Contextualizing Fluoro- and Nitro-Substituted Aromatic Esters in Chemical Research
Fluoro- and nitro-substituted aromatic esters are significant building blocks in organic synthesis due to the unique electronic properties conferred by the fluorine atom and the nitro group. The high electronegativity of fluorine can alter the acidity of nearby protons and influence the regioselectivity of reactions. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a fundamental transformation in the synthesis of complex molecules. The presence of an ester functional group provides a convenient handle for further chemical modifications, such as hydrolysis, amidation, or reduction.
The interplay between these functional groups allows for a diverse range of chemical transformations. For instance, the nitro group can be reduced to an amine, which is a key functional group in a vast array of pharmaceuticals and agrochemicals. The fluorine atom, often considered a bioisostere of a hydrogen atom, can enhance a molecule's metabolic stability and binding affinity to biological targets.
Contemporary Significance of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate in Academic Investigations
This compound, a member of this important class of compounds, holds significance as a versatile intermediate in academic and industrial research. Its molecular structure combines the activating effect of the nitro group with the modulating properties of the fluorine atom, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.
While detailed research findings exclusively focused on this compound are not extensively documented in publicly accessible literature, its structural similarity to other well-studied nitro-fluoroaryl compounds suggests its potential utility in the development of novel bioactive molecules. Researchers can utilize the reactivity of the nitro and fluoro groups, as well as the ester moiety, to construct elaborate molecular frameworks.
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| CAS Number | 121303-77-3 |
| Molecular Formula | C10H10FNO4 |
| Molecular Weight | 227.19 g/mol |
| Chemical Structure |
Data sourced from chemical supplier databases.
Methodological Frameworks in Chemical Research on Complex Organic Compounds
The investigation of complex organic compounds like this compound relies on a suite of sophisticated analytical techniques to elucidate their structure, purity, and properties. These methodological frameworks are crucial for ensuring the reliability and reproducibility of chemical research.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR provides valuable information about the chemical environment of the fluorine atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the nitro (NO₂) and ester (C=O) groups in this compound.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
Gas Chromatography (GC): GC can be used for the analysis of volatile compounds.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reactions and for preliminary purity assessment.
Crystallographic Techniques:
X-ray Crystallography: When a compound can be obtained in a crystalline form, single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional molecular structure. For instance, the crystal structure of the related compound, Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, has been determined, revealing details about its intermolecular interactions. nih.gov
The following table outlines the common analytical methods used for the characterization of organic compounds:
| Analytical Method | Information Obtained |
| ¹H, ¹³C, ¹⁹F NMR | Connectivity of atoms, chemical environment |
| Infrared (IR) Spectroscopy | Presence of functional groups |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern |
| HPLC, GC, TLC | Purity, reaction monitoring |
| X-ray Crystallography | Three-dimensional molecular structure |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(5-fluoro-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNDAZGQHXNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228907 | |
| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121303-77-3 | |
| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121303-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 5-fluoro-2-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 5 Fluoro 2 Nitrophenyl Acetate and Analogues
Established Synthetic Routes and Reaction Mechanisms
Traditional synthetic approaches to Ethyl 2-(5-fluoro-2-nitrophenyl)acetate and its analogues rely on fundamental organic reactions, including esterification, nitration, and nucleophilic aromatic substitution.
Esterification Reactions for the Formation of the Acetate (B1210297) Moiety
A primary method for synthesizing the target ester is through the esterification of its corresponding carboxylic acid precursor, 2-(5-fluoro-2-nitrophenyl)acetic acid. The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction for this purpose. organic-chemistry.org
The reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgpearson.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. organic-chemistry.org Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. organic-chemistry.org
To drive the reversible reaction toward the product side, an excess of the alcohol reactant is often used, or the water produced is removed from the reaction mixture, for instance, by azeotropic distillation. organic-chemistry.orgpearson.com
Table 1: Typical Conditions for Fischer Esterification
| Reactant 1 | Reactant 2 | Catalyst | Key Conditions |
|---|---|---|---|
| 2-(5-fluoro-2-nitrophenyl)acetic acid | Ethanol (excess) | Conc. H₂SO₄ | Heating/Reflux |
| Phenylacetic Acid | Ethanol | Acid Catalyst | Removal of water |
Nitration of Fluorophenylacetic Acid Precursors
Another established route involves the nitration of a fluorophenylacetic acid or its ethyl ester derivative. For the synthesis of this compound, the starting material would be ethyl 2-(3-fluorophenyl)acetate. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comfrontiersin.org
The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, while the ethyl acetate group is a deactivating meta-director. In the case of 3-fluorophenylacetic acid, the incoming nitro group is directed to the positions ortho and para to the fluorine atom. One of these positions is also ortho to the acetic acid moiety, leading to the formation of the desired 5-fluoro-2-nitrophenylacetic acid. chemicalbook.com The formation of the nitronium ion (NO₂⁺) from nitric acid and a strong co-acid is a key step in this electrophilic aromatic substitution reaction. frontiersin.org Computational studies suggest that the formation of the σ-complex is typically the rate-limiting step in nitration reactions. nih.gov
A specific procedure for the synthesis of the precursor acid involves adding concentrated nitric acid dropwise to a mixture of 3-fluorophenylacetic acid and concentrated sulfuric acid while maintaining a low temperature. chemicalbook.com
Table 2: Comparison of Nitration Reagents and Conditions
| Substrate | Nitrating Agent | Conditions | Outcome |
|---|---|---|---|
| 3-Fluorophenylacetic acid | Conc. HNO₃ / Conc. H₂SO₄ | < 40°C, 24h | 5-fluoro-2-nitrophenylacetic acid chemicalbook.com |
| 3-methyl phenethyl alcohol | Ammonium nitrate (B79036) / Trifluoroacetic anhydride | Chloroform, 0°C, 3h | (5-FLUORO-2-NITRO-PHENYL)-ACETIC ACID chemicalbook.com |
Nucleophilic Aromatic Substitution (SNAr) Strategies in Aryl Acetate Synthesis
Nucleophilic aromatic substitution (SNAr) provides a powerful strategy for the synthesis of highly substituted aryl acetates. This reaction requires an aromatic ring activated by at least one strong electron-withdrawing group (such as a nitro group) and a good leaving group (typically a halogen). youtube.com
For the synthesis of this compound, a potential SNAr strategy could involve a starting material like 1,4-difluoro-2-nitrobenzene. The fluorine atoms are activated towards nucleophilic attack by the ortho- and para-nitro group. Reaction with a suitable nucleophile, such as the enolate of ethyl acetate, could displace one of the fluorine atoms. The fluorine atom para to the nitro group is generally more reactive towards nucleophilic attack. researchgate.netnih.gov
The mechanism proceeds via a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of strong electron-withdrawing groups is crucial for stabilizing the negative charge of the intermediate. youtube.com
Advanced Synthetic Approaches and Process Optimization
More recent synthetic methodologies focus on improving efficiency, selectivity, and substrate scope through the use of catalysis and strategic multi-step sequences.
Catalytic Methods for Carbon-Carbon Bond Formation
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Hiyama couplings, are state-of-the-art methods for creating C(sp²)-C(sp³) bonds, which are central to the structure of phenylacetate (B1230308) derivatives. rsc.orgyoutube.com
For instance, a palladium-catalyzed cross-coupling reaction could be envisioned between an organometallic reagent derived from an ethyl acetate precursor and an appropriately substituted aryl halide or triflate, such as 1-bromo-4-fluoro-2-nitrobenzene. The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com The development of specialized ligands has been crucial in tuning the reactivity and selectivity of these catalyst systems. researchgate.net
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Electrophile | Nucleophile | Key Feature |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halides/Triflates | Organoboron compounds | High functional group tolerance acs.org |
| Heck | Aryl Halides/Triflates | Alkenes | Forms substituted alkenes researchgate.net |
Multi-Step Synthesis from Di-Substituted Nitrobenzenes
Complex molecules like this compound are often best constructed through a multi-step synthetic sequence where the order of reactions is critical to achieve the desired substitution pattern. libretexts.orglumenlearning.com Starting from a readily available di-substituted nitrobenzene (B124822), such as 2,4-difluoronitrobenzene (B147775), allows for the sequential introduction of the required functional groups.
A plausible synthetic pathway could begin with the selective nucleophilic aromatic substitution of one of the fluorine atoms in 2,4-difluoronitrobenzene. Given that the fluorine at the 4-position (para to the nitro group) is more activated, it can be selectively displaced by a nucleophile. nih.gov Subsequent introduction of the acetate side chain at the 2-position would require further functionalization.
The order of substituent introduction is crucial. For example, installing a meta-directing group first is necessary if a meta-relationship between two substituents is desired in the final product. lumenlearning.com Conversely, an ortho-, para-director must be introduced first to achieve that substitution pattern. lumenlearning.com The ability to modify functional groups during the synthesis, such as reducing a nitro group to an amine or converting a ketone to an alkyl group, adds significant flexibility to these multi-step strategies. lumenlearning.comyoutube.com
Green Chemistry Principles in the Preparation of Fluoro-Nitrophenylacetates
The synthesis of fluoro-nitrophenylacetates, including this compound, is increasingly influenced by the tenets of green chemistry, which aim to reduce the environmental impact of chemical processes. rroij.com The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for creating safer, more efficient, and sustainable synthetic methodologies. msu.edu
Key principles relevant to the preparation of fluoro-nitrophenylacetates include:
Prevention of Waste : The primary goal is to design synthetic pathways that minimize waste generation, viewing prevention as better than treating waste after it has been created. jetir.org
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing by-products. instituteofsustainabilitystudies.com
Use of Safer Solvents and Auxiliaries : This principle encourages the reduction or elimination of hazardous solvents. instituteofsustainabilitystudies.com In pharmaceutical manufacturing, replacing solvents like dichloromethane (B109758) with safer alternatives such as water, ethanol, or supercritical carbon dioxide can significantly lower toxicity and emissions. instituteofsustainabilitystudies.com
Design for Energy Efficiency : Syntheses should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption and associated environmental and economic costs. msu.edu
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled, which reduces waste. instituteofsustainabilitystudies.com
Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided because they require additional reagents and generate waste. instituteofsustainabilitystudies.com
The following table outlines the application of these principles to the synthesis of this class of compounds:
| Green Chemistry Principle | Objective | Potential Application in Fluoro-Nitrophenylacetate Synthesis |
| Prevention | Minimize waste from the outset. | Designing reaction pathways with high yields and selectivity to avoid the formation of side products. jetir.org |
| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Utilizing addition reactions and catalytic cycles that generate minimal or no by-products. instituteofsustainabilitystudies.com |
| Safer Solvents & Auxiliaries | Avoid or replace hazardous solvents. | Replacing traditional chlorinated or aromatic solvents with water, alcohols, or supercritical fluids for reaction and purification steps. jetir.orginstituteofsustainabilitystudies.com |
| Energy Efficiency | Reduce energy consumption. | Developing synthetic routes that proceed at or near room temperature and atmospheric pressure. msu.edu |
| Catalysis | Use catalysts instead of stoichiometric reagents to improve efficiency and reduce waste. | Employing solid acid catalysts or other recyclable catalysts for nitration and esterification steps, replacing corrosive mineral acids. instituteofsustainabilitystudies.com |
| Reduce Derivatives | Avoid unnecessary chemical modifications. | Designing a convergent synthesis that avoids the need for protecting and deprotecting functional groups. instituteofsustainabilitystudies.com |
Isolation and Purification Techniques in Laboratory and Scale-Up Research
The isolation and purification of the final product are critical steps that ensure the compound meets the required standards of purity for its intended application. emu.edu.tr For compounds like this compound, which are often intermediates in pharmaceutical synthesis, achieving high purity is essential. nih.govpharmtech.com The methods employed can vary significantly between small-scale laboratory research and large-scale industrial production. apicule.com
Laboratory-Scale Purification
At the laboratory scale, a range of techniques are available to purify synthesized organic compounds from unreacted starting materials, reagents, catalysts, and by-products. emu.edu.tr
Crystallization : This is a widely used and effective technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. emu.edu.tr
Chromatography : Techniques such as preparative High-Performance Liquid Chromatography (HPLC) and column chromatography are powerful tools for separating complex mixtures and achieving very high purity. nih.gov For nitroaromatic compounds, methods involving Gas Chromatography with Electron Capture Detection (GC-ECD) have also been developed for analytical purposes, which can be adapted for preparative scales. researchgate.net
Extraction : Liquid-liquid extraction is commonly used during the workup phase to separate the desired product from a reaction mixture based on its solubility in two immiscible liquid phases. emu.edu.tr For nitroaromatic compounds, acidic or basic washes can be employed to remove specific impurities. google.com
Distillation : If the compound is a liquid or a low-melting solid, distillation can be used to purify it based on differences in boiling points between the product and impurities. emu.edu.trpharmtech.com
Scale-Up and Industrial Purification
Transitioning a purification process from the laboratory to a pilot plant or full-scale manufacturing introduces new challenges related to efficiency, cost, safety, and throughput. apicule.com While the underlying principles of purification remain the same, the equipment and methodologies are adapted for larger volumes.
Crystallization : This remains the most important purification method in the large-scale production of active pharmaceutical ingredients (APIs). nih.gov Industrial crystallizers allow for precise control over temperature, cooling rate, and agitation, which are crucial for obtaining the desired crystal form (polymorph), size, and purity. nih.gov
Filtration and Drying : After crystallization, the solid product must be separated from the mother liquor. Large-scale filtration systems (e.g., Nutsche filters) and dryers are used to efficiently isolate and dry the purified compound. pharmtech.com
Washing Techniques : In the industrial purification of nitroaromatic compounds, specific washing steps are often implemented. For instance, crude nitrated products can be washed with an alkaline aqueous solution, such as one containing ammonia (B1221849) or a stronger base like sodium hydroxide (B78521), to convert acidic impurities like nitro-phenols into their water-soluble salts, which can then be easily separated from the organic product stream. google.com
Continuous Manufacturing : Modern pharmaceutical production is increasingly moving towards continuous processing, which integrates synthesis, purification, and formulation into a seamless flow. nih.gov This approach can improve efficiency and consistency. Techniques like continuous crystallization and liquid-liquid extraction are key components of these advanced manufacturing platforms. nih.gov
The following table compares common purification techniques at different scales:
| Technique | Scale of Operation | Principle | Advantages | Common Application for Fluoro-Nitrophenylacetates |
| Recrystallization | Laboratory & Scale-Up | Differential solubility of the compound and impurities in a solvent at varying temperatures. emu.edu.tr | High purity achievable, cost-effective, scalable. nih.gov | Primary method for purifying the solid crude product. |
| Column Chromatography | Primarily Laboratory | Differential adsorption of components onto a solid stationary phase. emu.edu.tr | Excellent separation of complex mixtures, high purity. nih.gov | Purification of small batches or removal of closely related impurities. |
| Liquid-Liquid Extraction | Laboratory & Scale-Up | Differential solubility in two immiscible liquid phases. emu.edu.tr | Effective for initial workup, removal of acidic/basic impurities. google.com | Post-reaction workup to remove inorganic salts and water-soluble by-products. |
| Distillation | Laboratory & Scale-Up | Separation based on differences in boiling points. pharmtech.com | Effective for volatile liquid compounds. | Purification of liquid starting materials or intermediates. |
Chemical Reactivity and Mechanistic Studies of Ethyl 2 5 Fluoro 2 Nitrophenyl Acetate
Reduction Chemistry of the Nitro Group
The reduction of the nitro group is one of the most fundamental transformations of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate. This reaction is a critical step in the synthesis of numerous nitrogen-containing compounds, as the resulting amino group can participate in a variety of subsequent reactions, most notably intramolecular cyclizations. The reduction can be achieved using several established methods, including catalytic hydrogenation and metal-acid systems. wikipedia.orgsci-hub.st
The conversion of the nitro group in this compound to a primary amine yields Ethyl 2-(2-amino-5-fluorophenyl)acetate. This transformation is a classic example of nitroarene reduction. wikipedia.org A broad range of reagents can effect this conversion, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity. organic-chemistry.org
Commonly employed methods that are applicable to this substrate include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org It is often considered a "clean" method as the byproducts are typically minimal.
Metal-Mediated Reductions: A widely used and cost-effective method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid). wikipedia.orgsci-hub.st Iron in acetic acid is a particularly common choice for reductions leading to cyclization. google.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also be used as a hydrogen source to reduce the nitro group. wikipedia.org
The resulting amino-substituted derivative, Ethyl 2-(2-amino-5-fluorophenyl)acetate, is a key intermediate for the synthesis of heterocyclic systems.
The true synthetic utility of this compound is most evident in its capacity for intramolecular reductive cyclization. In this process, the nitro group is first reduced to an amine, which then reacts with the adjacent acetate (B1210297) side chain in an intramolecular fashion to form a new heterocyclic ring. This one-pot reaction is an efficient strategy for constructing complex molecular scaffolds.
The reductive cyclization of this compound and its close analogs is a well-established route to 5-fluorooxindole (B20390). This reaction proceeds via the formation of the corresponding amino intermediate, which then undergoes an intramolecular cyclization (lactamization) to yield the oxindole (B195798) ring system. google.com
A process described for the synthesis of 5-fluorooxindole from the closely related dimethyl 2-(5-fluoro-2-nitrophenyl)malonate involves an initial conversion to a 5-fluoro-2-nitrophenylacetate intermediate. This intermediate is then subjected to reduction with iron in acetic acid, which facilitates both the reduction of the nitro group and the subsequent cyclization to form the oxindole. google.com This pathway highlights a direct synthetic application of the core structure of this compound. The Leimgruber-Batcho indole (B1671886) synthesis provides another example of a reductive cyclization of o-nitrotoluene derivatives to form indole rings, a similar transformation. diva-portal.org
| Starting Material Type | Reagents | Solvent | Product | Reference |
|---|---|---|---|---|
| Methyl 5-fluoro-2-nitrophenylacetate | Iron (Fe) | Acetic Acid | 5-Fluorooxindole | google.com |
While the formation of indoles and oxindoles is a common pathway, the structural features of this compound also allow for potential cyclization to form quinoline (B57606) derivatives under different reaction conditions. Research on the related compound, o-nitrophenylacetonitrile, has shown that under basic conditions, an enolate can be formed which then participates in an unusual annulation. This involves an intramolecular nucleophilic attack of the enolate on the nitro group, leading to the formation of a 2,3,4-trisubstituted quinoline. researchgate.net
By analogy, it is plausible that this compound, upon treatment with a strong base, could form an enolate that attacks the ortho-nitro group. This would initiate a cascade of reactions, ultimately leading to a quinoline scaffold. This pathway represents a mechanistically distinct alternative to the more common reductive cyclization methods. researchgate.net The synthesis of the broader isoquinoline (B145761) and quinoline families is of significant interest in medicinal chemistry. thieme-connect.denih.gov
Intramolecular Reductive Cyclization to Heterocyclic Systems
Nucleophilic Substitution Reactions Involving the Fluoro Group
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine. The ester group, while less activating, also contributes to the electron deficiency of the aromatic ring. This activation facilitates the displacement of the fluoride (B91410) ion by a wide variety of nucleophiles.
The SNAr reaction on the 5-fluoro-2-nitrophenyl system is a powerful tool for introducing diverse functionalities onto the aromatic ring. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is significantly enhanced by the ortho-nitro group, which lowers the activation energy for the reaction.
Studies on related 5-fluoro-2-nitrophenyl compounds have demonstrated this reactivity. For instance, 2,4-difluoronitrobenzene (B147775) readily reacts with nucleophiles like dimethyl malonate at the 2-position to displace a fluorine atom. semanticscholar.orgacs.org Similarly, the novel Sanger-type reagent, 2-fluoro-5-nitrophenyldiazonium, undergoes facile nucleophilic substitution of the fluorine atom with weakly nucleophilic alcohols under neutral, base-free conditions, underscoring the high degree of activation provided by the adjacent electron-withdrawing groups. nih.gov
This reactivity allows for the displacement of the fluoro group in this compound by a range of nucleophiles, leading to further functionalized derivatives.
| Nucleophile Type | Example | Product Type | Reference |
|---|---|---|---|
| Oxygen Nucleophiles | Alcohols, Phenols | Aryl Ethers | nih.gov |
| Nitrogen Nucleophiles | Amines, Piperazines | N-Aryl Amines | mdpi.com |
| Carbon Nucleophiles | Malonate Esters | Aryl Malonates | semanticscholar.orgacs.org |
Regioselectivity and Stereochemical Considerations in Substitution
The chemical structure of this compound features several reactive sites, leading to important considerations in regioselectivity for substitution reactions. The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group. The fluorine atom, being in the para position relative to the nitro group, is the most probable site for substitution by nucleophiles. This is a classic example of SNAr where the nitro group stabilizes the negative charge of the Meisenheimer complex intermediate.
Another significant reactive site is the α-carbon, located between the phenyl ring and the ester carbonyl group. The protons on this carbon are acidic and can be abstracted by a suitable base to form a carbanion (enolate). This nucleophilic enolate can then participate in various substitution reactions, such as alkylation.
From a stereochemical perspective, the parent molecule is achiral. However, substitution reactions at the α-carbon can lead to the formation of a new stereocenter if the incoming substituent is different from the existing groups (hydrogen and the ester moiety). In such cases, the reaction would likely produce a racemic mixture unless a chiral catalyst or auxiliary is employed to induce stereoselectivity.
Ester Hydrolysis and Transesterification Processes
The ester functional group in this compound is a key site for chemical transformations, particularly hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond. libretexts.org The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.org
The mechanism for these reactions typically involves the nucleophilic attack at the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. semanticscholar.org The stability and subsequent collapse of this intermediate determine the reaction products. The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring can influence the reactivity of the ester group by affecting the electrophilicity of the carbonyl carbon.
The hydrolysis of this compound yields its corresponding carboxylic acid, 2-(5-fluoro-2-nitrophenyl)acetic acid. chemicalbook.comchemimpex.comchemscene.com This conversion is a fundamental reaction and can be achieved under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org The reaction is the reverse of Fischer esterification. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): This process involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to nucleophilic attack by the alcohol. libretexts.org The final carboxylic acid is obtained after an acidic workup. A patent describing the synthesis of related 2-nitro-4-substituted phenylacetic acids mentions hydrolysis in a strong acid or strong alkaline aqueous solution as the final step to obtain the acid product. google.com
The table below summarizes the conditions for the hydrolysis of this compound.
| Reaction Type | Reagents and Conditions | Products |
| Acidic Hydrolysis | Excess H₂O, Strong Acid (e.g., H₂SO₄), Heat | 2-(5-fluoro-2-nitrophenyl)acetic acid + Ethanol (B145695) |
| Basic Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O, Heat2. H₃O⁺ (acidic workup) | 2-(5-fluoro-2-nitrophenyl)acetic acid + Ethanol |
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is typically catalyzed by an acid or a base. It is an equilibrium-driven process, and often a large excess of the new alcohol is used to shift the equilibrium towards the desired product. This method allows for the synthesis of a variety of esters derived from 2-(5-fluoro-2-nitrophenyl)acetic acid, which can be useful for modifying the compound's physical properties or for subsequent synthetic steps.
The table below illustrates potential transesterification reactions for this compound.
| Reactant Alcohol | Catalyst | Resulting Ester Product |
| Methanol (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |
| Isopropanol ((CH₃)₂CHOH) | Acid (e.g., H₂SO₄) or Base (e.g., NaO-iPr) | Isopropyl 2-(5-fluoro-2-nitrophenyl)acetate |
| Benzyl alcohol (C₆H₅CH₂OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 2-(5-fluoro-2-nitrophenyl)acetate |
Other Significant Chemical Transformations and Reactivity Profiles
Beyond reactions at the ester group, this compound can undergo other significant chemical transformations, primarily involving the nitro group and the active methylene (B1212753) group.
A key transformation for compounds containing a 2-nitrophenylacetic acid moiety is reductive cyclization. wikipedia.org This process involves two main steps:
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents.
Intramolecular Cyclization: The resulting amino ester, Ethyl 2-(2-amino-5-fluorophenyl)acetate, can undergo spontaneous or catalyzed intramolecular cyclization (lactamization) to form a 7-fluorooxindole (B1364627) derivative.
This transformation is a powerful method for the synthesis of heterocyclic structures, which are common motifs in medicinal chemistry. wikipedia.org
The table below outlines this significant transformation.
| Transformation Step | Reagents | Intermediate/Product | Product Class |
| Nitro Group Reduction | H₂/Pd, Fe/HCl, SnCl₂/HCl | Ethyl 2-(2-amino-5-fluorophenyl)acetate | Aniline (B41778) Derivative |
| Intramolecular Cyclization (Lactamization) | Heat or Acid/Base Catalyst | 7-Fluoro-1,3-dihydro-2H-indol-2-one (7-Fluorooxindole) | Oxindole (Heterocycle) |
The active methylene protons (α-protons) can also be abstracted to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or alkylations, further expanding the synthetic utility of this compound.
Derivatization Strategies and Synthesis of Novel Analogues of Ethyl 2 5 Fluoro 2 Nitrophenyl Acetate
Structural Modifications of the Ethyl Ester Side Chain
The ethyl ester side chain of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate offers several avenues for structural modification, primarily through reactions involving the ester group itself or the adjacent α-carbon.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-fluoro-2-nitrophenylacetic acid, is a fundamental transformation. While specific studies on this exact molecule are not detailed, the hydrolysis of similar p-nitrophenyl esters is well-documented. These reactions can proceed under acidic or basic conditions, often involving a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. researchgate.netsemanticscholar.org The stability of the resulting p-nitrophenoxide leaving group influences the reaction kinetics. researchgate.net Biocatalysts, such as lipase (B570770) and trypsin, have also been employed for the hydrolysis of nitrophenyl benzoate (B1203000) esters, offering a sustainable method for this transformation. semanticscholar.org
Further derivatization can be achieved at the α-carbon. Introduction of substituents at this position leads to compounds such as Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate and Ethyl 2-ethoxy-2-(5-fluoro-2-nitrophenyl)acetate. bldpharm.comnih.gov These modifications introduce new functional groups that can significantly alter the molecule's reactivity and potential for further synthesis.
Below is a table summarizing derivatives with modified side chains.
Table 1: Derivatives of this compound with Side Chain Modifications| Compound Name | Modification | CAS Number |
|---|---|---|
| 5-Fluoro-2-nitrophenylacetic acid | Hydrolysis of ethyl ester | 29640-98-0 |
| Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate | Addition of a cyano group at the α-carbon | 515163-86-7 |
Functionalization of the Phenyl Ring System
The substituted phenyl ring is a key target for introducing additional complexity and functionality. The existing fluorine and nitro groups exert strong directing effects on subsequent substitution reactions.
Introduction of Additional Electrophilic or Nucleophilic Centers
The introduction of new functional groups onto the aromatic ring can create either electrophilic or nucleophilic centers. For instance, the synthesis of ethyl 2-(2-hydroxy-5-nitrophenyl)acetate demonstrates the introduction of a nucleophilic hydroxyl group onto a similar nitrophenyl scaffold. nih.gov This is typically achieved through multi-step synthesis, for example, starting from (2-hydroxy-phenyl)-acetic acid, followed by nitration. nih.gov
Conversely, electrophilic centers can be introduced through halogenation. The development of regioselective electrophilic aromatic bromination techniques, often using reagents like N-bromosuccinimide (NBS), allows for the controlled addition of bromine atoms to activated or deactivated aromatic rings. mdpi.com The principles of these reactions can be applied to the 5-fluoro-2-nitrophenyl system to create brominated analogues, which serve as versatile intermediates for cross-coupling reactions. nih.gov
Regioselective Substitution Patterns
The outcome of electrophilic aromatic substitution on the 5-fluoro-2-nitrophenyl ring is governed by the directing effects of the existing substituents. The nitro group (-NO₂) is a strong deactivating group and a meta-director, meaning it withdraws electron density from the ring and directs incoming electrophiles to the positions meta to it. quora.comyoutube.com The fluorine atom, a halogen, is a deactivating group but an ortho-, para-director due to its lone pairs participating in resonance. quora.com
When both types of directors are present, the more strongly activating group (or less deactivating) typically controls the position of substitution. quora.com In the case of 5-fluoro-2-nitrophenol, for example, the activating hydroxyl group would direct incoming electrophiles to the positions ortho and para to it, while the nitro group directs to the same positions (relative to itself), leading to no conflict. quora.com For this compound, the directing effects would need to be carefully considered. The fluorine at C5 and the nitro group at C2 would influence the electron density at the remaining C3, C4, and C6 positions, making regioselective substitution a complex but achievable goal through careful choice of reagents and reaction conditions. mdpi.com
Synthesis and Investigation of Related Aryl Acetate (B1210297) Derivatives
Exploring analogues where the core acetate structure is altered provides access to a wider range of chemical space and novel compounds.
Exploration of Diethyl Malonate Analogues
Replacing the acetate group with a malonate ester creates derivatives with a reactive methylene (B1212753) group flanked by two carbonyls. The synthesis of these analogues often involves the nucleophilic aromatic substitution of a highly activated fluoro- or difluoronitroaromatic compound with diethyl malonate in the presence of a strong base. google.com
For example, 2-(2-fluoro-4-nitrophenyl)-2-diethyl methylmalonate has been synthesized by reacting 3,4-difluoronitrobenzene (B149031) with diethyl methylmalonate using potassium tert-butoxide as a base. google.com Similarly, diethyl 2-(perfluorophenyl)malonate can be synthesized from the reaction of hexafluorobenzene (B1203771) with sodium diethyl malonate. beilstein-journals.org This resulting malonate ester is quite stable and can undergo hydrolysis and decarboxylation under vigorous acidic conditions to yield 2-(perfluorophenyl)acetic acid. beilstein-journals.org These methods provide a clear pathway to synthesizing the corresponding diethyl (5-fluoro-2-nitrophenyl)malonate.
Table 2: Examples of Related Diethyl Malonate Derivatives
| Starting Aryl Halide | Malonate Reagent | Product |
|---|---|---|
| 3,4-Difluoronitrobenzene | Diethyl methylmalonate | 2-(2-Fluoro-4-nitrophenyl)-2-diethyl methylmalonate |
| Hexafluorobenzene | Diethyl malonate | Diethyl 2-(perfluorophenyl)malonate |
Synthesis of Fluoro-Nitrophenylpropanones and Similar Structures
The synthesis of ketone analogues, such as fluoro-nitrophenylpropanones, represents another significant structural deviation from the parent ester. These compounds are important intermediates in medicinal and agricultural chemistry. patsnap.com Specifically, 1-(5-Fluoro-2-nitrophenyl)propan-2-one has been synthesized and is available as a chemical building block. bldpharm.comchembk.com Another related isomer, 1-(5-Fluoro-2-nitrophenyl)propan-1-one, has also been reported. chemicalbook.com
The general synthesis of such ketones can be complex. One patented method for a similar compound, 3-(4-fluoro-2-nitrophenyl) propanone, involves the acid-catalyzed reaction of 3-(4-fluoro-2-nitrophenyl)-4-hydroxyl-3-penten-2-one. patsnap.com Other general strategies for synthesizing α-fluoroketones include the direct fluorination of ketone enolates using electrophilic fluorinating reagents like Selectfluor®. sapub.orgorganic-chemistry.org
Design Principles for Next-Generation Chemical Entities
The design of next-generation chemical entities derived from this compound is guided by several key principles aimed at optimizing their biological activity, selectivity, and pharmacokinetic properties. These principles often involve leveraging the inherent chemical reactivity of the scaffold to introduce specific pharmacophoric features and to explore structure-activity relationships (SAR).
A primary design strategy involves the reduction of the nitro group to an amine, which serves as a crucial handle for a variety of subsequent chemical transformations. This amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to construct heterocyclic systems. For instance, the resulting ethyl 2-(2-amino-5-fluorophenyl)acetate is a key precursor for the synthesis of quinolone and benzodiazepine (B76468) derivatives, which are important classes of therapeutic agents. The strategic placement of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability.
Another design principle focuses on modifications of the acetate side chain. The methylene group of the acetate moiety can be functionalized, for example, through condensation reactions, to introduce new substituents or to be incorporated into a larger ring system. This approach allows for the exploration of different spatial arrangements of functional groups, which can be critical for optimizing interactions with a biological target.
Furthermore, the principles of isosteric and bioisosteric replacement are often applied. For example, the carboxylic ester of the parent molecule can be converted to other functional groups such as amides or other esters to modulate properties like solubility and cell permeability. Similarly, the fluorine atom can be replaced with other halogens or small functional groups to fine-tune the electronic properties and binding interactions of the molecule.
The following table summarizes some of the key design principles and the corresponding potential therapeutic applications of the resulting analogues.
| Design Principle | Derivatization Strategy | Potential Therapeutic Application |
| Introduction of Heterocyclic Scaffolds | Reduction of the nitro group followed by cyclization reactions. | Quinolone-based antibacterials, Benzodiazepine-based anxiolytics. |
| Side Chain Modification | Functionalization of the benzylic position of the acetate side chain. | Development of enzyme inhibitors, such as kinase inhibitors. |
| N-Arylation of the Amino Group | Reaction of the aniline (B41778) derivative with aryl halides. | Synthesis of selective COX-2 inhibitors for anti-inflammatory applications. |
| Bioisosteric Replacement | Modification of the ester and fluoro substituents. | Optimization of pharmacokinetic and pharmacodynamic properties. |
By systematically applying these design principles, researchers can generate libraries of novel compounds derived from this compound. Subsequent biological screening and SAR studies can then identify lead compounds with desired therapeutic profiles for further development. The versatility of this starting material, coupled with rational drug design strategies, makes it a valuable scaffold in the ongoing search for new and effective therapeutic agents.
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), to map out the carbon-hydrogen and fluorine framework of a molecule.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in a molecule. For Ethyl 2-(5-fluoro-2-nitrophenyl)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the aromatic ring and the benzylic position.
Based on the structure, the following proton signals would be anticipated:
A triplet for the methyl protons (-CH₃) of the ethyl group, shifted upfield. The signal would be split into a triplet by the adjacent methylene (B1212753) (-CH₂-) protons.
A quartet for the methylene protons (-OCH₂-) of the ethyl group, located downfield from the methyl signal due to the deshielding effect of the adjacent oxygen atom. This signal would be split into a quartet by the neighboring methyl protons.
A singlet for the benzylic protons (-CH₂-Ar), which are adjacent to the ester and the aromatic ring.
Three signals in the aromatic region corresponding to the three protons on the phenyl ring. Due to the substitution pattern (fluoro and nitro groups), these protons would appear as complex multiplets (e.g., doublet of doublets, doublet of triplets) resulting from coupling to each other and to the fluorine atom. The electron-withdrawing nitro group would cause a significant downfield shift for the adjacent protons.
Carbon (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.
For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule:
Two signals in the aliphatic region for the ethyl group carbons (methyl and methylene). The methylene carbon attached to the oxygen would be further downfield.
One signal for the benzylic carbon (-CH₂-Ar).
Six signals in the aromatic region for the six carbons of the phenyl ring. The carbon atom bonded to the fluorine would show a large C-F coupling constant, appearing as a doublet. The carbons attached to the nitro group and the acetate (B1210297) group would be significantly shifted downfield.
One signal for the carbonyl carbon (C=O) of the ester group, which would appear at the most downfield position in the spectrum.
Specific, experimentally determined chemical shifts for each carbon in this compound are not available in the public research domain.
Fluorine (¹⁹F) NMR Analysis
Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic environment. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The exact chemical shift would be influenced by the presence of the ortho-nitro group and the para-acetate substituent on the phenyl ring. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.
A specific, experimentally determined ¹⁹F chemical shift for this compound could not be located in surveyed academic publications.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques, such as FT-IR and UV-Vis, provide complementary information regarding the functional groups present in a molecule and its electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Expected Vibrational Mode | **Anticipated Wavenumber (cm⁻¹) ** |
| Nitro Group (NO₂) | Asymmetric & Symmetric Stretching | 1500-1560 and 1300-1370 |
| Ester Carbonyl (C=O) | Stretching | 1735-1750 |
| C-O-C (Ester) | Stretching | 1000-1300 |
| Aromatic C=C | Stretching | 1400-1600 |
| C-F | Stretching | 1000-1400 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Aromatic C-H | Stretching | 3000-3100 |
An experimental FT-IR spectrum with specific peak assignments for this compound is not documented in the available academic research.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule. The presence of the nitrophenyl chromophore in this compound is expected to result in characteristic absorption bands in the UV region. The nitro group and the phenyl ring form a conjugated system that typically exhibits strong π → π* transitions.
Specific absorption maxima (λmax) and molar absorptivity (ε) values from experimental UV-Vis analysis of this compound are not reported in the scientific literature reviewed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For a compound like this compound, MS would be crucial for confirming its molecular weight and providing insights into its structural integrity through analysis of its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting spectrum would be expected to show a molecular ion peak (M+) corresponding to the intact molecule, as well as several fragment ion peaks. The analysis of these fragments helps in elucidating the structure of the molecule.
Expected Fragmentation Pattern:
For this compound, key fragmentation pathways would likely involve:
Loss of the ethoxy group (-OCH2CH3): This would result in a significant peak corresponding to the acylium ion.
Loss of the ethyl group (-CH2CH3): Cleavage of the ester's ethyl group.
Cleavage of the nitro group (-NO2): A common fragmentation for nitroaromatic compounds.
Rearrangement reactions: Such as McLafferty rearrangement, if applicable to the structure.
A hypothetical data table for the expected major mass spectrometric fragments is presented below.
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]+ | [C10H10FNO4]+ | 227.06 |
| [M - OCH2CH3]+ | [C8H5FNO3]+ | 182.02 |
| [M - CH2CH3]+ | [C8H7FNO4]+ | 198.03 |
| [M - NO2]+ | [C10H10FO2]+ | 181.06 |
Note: This table is illustrative and based on general fragmentation rules. Actual experimental data is required for confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This technique is indispensable for distinguishing between compounds that may have the same nominal mass but different chemical formulas.
For this compound (C10H10FNO4), HRMS would be used to confirm its elemental composition by measuring the exact mass of its molecular ion.
Hypothetical HRMS Data:
| Parameter | Value |
| Molecular Formula | C10H10FNO4 |
| Calculated Exact Mass | 227.0594 |
| Observed Exact Mass | Data not available |
| Mass Accuracy (ppm) | Data not available |
The comparison between the calculated and observed exact mass would provide unambiguous confirmation of the compound's identity, a standard practice in modern chemical research and synthesis.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of suitable quality would be required.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined. The outcomes of such an analysis would include:
Precise bond lengths and angles: Providing a detailed geometric description of the molecule.
Conformation of the molecule: Revealing the spatial orientation of the ethyl acetate and nitrophenyl groups.
Intermolecular interactions: Identifying any hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing.
Without experimental data, a hypothetical table of crystallographic data cannot be accurately constructed. However, a standard crystallographic data table would include parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics.
Computational and Theoretical Investigations of Ethyl 2 5 Fluoro 2 Nitrophenyl Acetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Theoretical chemistry provides a powerful lens for understanding the fundamental properties of molecules. For ethyl 2-(5-fluoro-2-nitrophenyl)acetate, quantum chemical calculations are instrumental in determining its three-dimensional structure and the distribution of electrons within the molecule. These calculations are crucial for predicting how the molecule will behave in chemical reactions.
The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF serves as a critical starting point for more advanced computational techniques. In the study of organic molecules, HF calculations are often used to obtain initial wavefunctions and molecular geometries. Comparing HF results with those from DFT can provide valuable insights into the effects of electron correlation on the molecular properties of this compound.
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set and the optimization protocols used. Basis sets are sets of mathematical functions used to build the molecular orbitals. For molecules containing elements like fluorine and oxygen, polarized and diffuse functions are often included in the basis set (e.g., 6-311++G(d,p)) to accurately describe the electron distribution, particularly for non-covalent interactions and anionic states.
Computational optimization protocols involve finding the lowest energy arrangement of atoms in the molecule. This is typically achieved through geometry optimization algorithms where the forces on each atom are minimized, leading to a stable, or "optimized," molecular structure. The selection of the appropriate level of theory and basis set is a critical step in ensuring the reliability of the computational results.
Molecular Orbital Analysis and Reactivity Prediction
The behavior of a molecule in a chemical reaction is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. Computational studies on similar aromatic compounds have shown that the presence of electron-withdrawing groups, such as the nitro group in this compound, tends to lower the energies of both the HOMO and LUMO and can affect the magnitude of the energy gap.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5743 |
| ELUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. For this compound, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. The theory also helps in understanding the pathways of pericyclic reactions and predicting the regioselectivity and stereoselectivity of chemical reactions. The calculated energies of these orbitals are used to determine global reactivity descriptors, which provide further insight into the molecule's chemical behavior.
| Descriptor | Calculated Value |
|---|---|
| Ionization Potential (I) | 6.5743 eV |
| Electron Affinity (A) | 2.0928 eV |
| Chemical Hardness (η) | 2.2408 |
| Chemical Potential (μ) | -4.3336 |
| Electrophilicity Index (ω) | 4.1950 |
Electrostatic Potential Mapping (MEP)
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. This analysis helps in predicting how a molecule will interact with other charged species, highlighting the regions susceptible to electrophilic and nucleophilic attack.
For this compound, an MEP analysis would be expected to reveal regions of negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the nitro and ester groups, as well as the fluorine atom, due to their high electronegativity. These areas would represent the most likely sites for attack by electrophiles. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the ethyl and methylene (B1212753) groups, and to a lesser extent, the aromatic ring, indicating sites susceptible to nucleophilic attack. The interplay of the electron-withdrawing nitro group and the fluorine atom would significantly influence the electrostatic potential of the phenyl ring.
Simulation and Prediction of Spectroscopic Parameters
Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting spectroscopic data.
Vibrational Frequencies (IR)
Theoretical calculations of vibrational frequencies can provide a predicted Infrared (IR) spectrum of this compound. This simulated spectrum is invaluable for assigning the vibrational modes observed in an experimental IR spectrum. Key vibrational modes for this molecule would include the symmetric and asymmetric stretching of the nitro group (NO₂), the carbonyl stretch (C=O) of the ester, C-O stretching frequencies of the ester, C-F stretching, and various vibrations associated with the substituted benzene (B151609) ring. Comparing the calculated frequencies with experimental data allows for a detailed understanding of the molecule's vibrational behavior.
Table 1: Predicted Prominent IR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |
| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 |
| Ester (C-O) | Stretch | 1000 - 1300 |
| Aryl C-F | Stretch | 1100 - 1250 |
| Aromatic C=C | Stretch | 1400 - 1600 |
Note: The values in this table are based on typical ranges for these functional groups and would be precisely calculated in a specific computational study.
Electronic Absorption Spectra (UV-Vis via TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions, such as π → π* and n → π*, associated with the nitrophenyl chromophore would be of particular interest. The calculations would provide insight into how the fluoro and ethyl acetate (B1210297) substituents modulate the electronic structure and absorption properties of the parent nitrobenzene (B124822) system.
Nuclear Magnetic Resonance Chemical Shifts
Computational chemistry allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors of each nucleus in this compound, a theoretical NMR spectrum can be generated. These predicted chemical shifts are an invaluable aid in the assignment of complex experimental NMR spectra. The calculations would be expected to show the downfield shift of aromatic protons and carbons due to the electron-withdrawing effects of the nitro group and fluorine atom. Furthermore, the distinct chemical environments of the methylene and methyl protons and carbons of the ethyl group would be clearly delineated.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Predicted Chemical Shift (δ) Range (ppm) |
|---|---|
| Aromatic C-H | 7.0 - 8.5 |
| Methylene (-CH₂-) | 4.0 - 4.5 |
Note: These are estimated ranges and would be refined by specific computational calculations.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (δ) Range (ppm) |
|---|---|
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C-F | 155 - 165 (with C-F coupling) |
| Aromatic C-H | 110 - 135 |
| Ester Carbonyl (C=O) | 165 - 175 |
| Methylene (-CH₂-) | 60 - 70 |
Note: These are estimated ranges and would be refined by specific computational calculations.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational conformational analysis involves systematically rotating these bonds and calculating the potential energy of the resulting structures. This process identifies the low-energy conformers (stable structures) and the transition states that connect them. An energy landscape map can be constructed to visualize the relative stabilities of different conformations and the energy barriers for interconversion. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments.
Mechanistic Elucidation through Computational Reaction Path Studies
Computational reaction path studies are employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the hydrolysis of the ester group or the reduction of the nitro group could be modeled. These studies involve locating the transition state structures and calculating the activation energies for different possible reaction pathways. By mapping the minimum energy path from reactants to products, researchers can gain a detailed, step-by-step understanding of the reaction mechanism at a molecular level. This information is critical for predicting reaction outcomes and designing more efficient synthetic routes.
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The structural attributes of Ethyl 2-(5-fluoro-2-nitrophenyl)acetate make it a valuable precursor for the synthesis of various pharmacologically relevant scaffolds. The presence of the nitro group allows for its reduction to an amine, which can then participate in a variety of cyclization reactions to form heterocyclic systems that are central to many drug molecules. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds.
While specific examples of blockbuster drugs synthesized directly from this compound are not extensively documented in publicly available literature, its potential is evident in the synthesis of classes of compounds with known biological activity. For instance, its derivatives can serve as key intermediates in the synthesis of fluorinated benzodiazepines, a class of psychoactive drugs. The general synthetic approach would involve the reduction of the nitro group to an aniline (B41778), followed by reaction with an appropriate aminating agent and subsequent cyclization to form the diazepine (B8756704) ring.
Furthermore, the core structure is amenable to the synthesis of novel kinase inhibitors. Many kinase inhibitors feature a heterocyclic core, and the functionalities of this compound can be manipulated to construct such cores. For example, the corresponding aniline derivative can be a starting point for the synthesis of quinazoline (B50416) or quinoline-based inhibitors.
The compound's potential also extends to the development of anti-inflammatory agents. The 2-nitrophenylacetic acid moiety is a known pharmacophore in some non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom can modulate the electronic properties and lipophilicity, potentially leading to compounds with improved efficacy and safety profiles.
| Pharmacological Scaffold | Potential Synthetic Route | Key Transformation |
| Fluorinated Benzodiazepines | Reduction of nitro group, amination, cyclization | Reductive cyclization |
| Kinase Inhibitors | Reduction of nitro group, condensation, cyclization | Heterocycle formation |
| Anti-inflammatory Agents | Hydrolysis of ester, functional group manipulation | Pharmacophore modification |
Intermediate in the Preparation of Agrochemical Precursors
The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy and metabolic stability. The 5-fluoro-2-nitrophenyl moiety present in this compound is a common structural motif in a variety of herbicides and fungicides. Therefore, this compound serves as a valuable intermediate in the synthesis of precursors for new agrochemicals.
The development of novel herbicides is a key area of application. For example, derivatives of nitrophenyl ethers are a known class of herbicides. This compound can be a starting material for the synthesis of such compounds through nucleophilic aromatic substitution reactions, where the fluorine atom can be displaced by a phenoxide.
In the realm of fungicides, the fluorinated phenyl ring can be incorporated into various fungicidal scaffolds. The compound can be transformed into key intermediates that are then used to build more complex molecules with desired fungicidal activity. The presence of the fluorine atom can increase the compound's ability to penetrate the fungal cell wall and inhibit essential enzymes.
| Agrochemical Class | Potential Application | Key Structural Feature |
| Herbicides | Precursor for nitrophenyl ether analogues | 5-Fluoro-2-nitrophenyl moiety |
| Fungicides | Building block for fluorinated fungicidal scaffolds | Fluorinated aromatic ring |
| Insecticides | Potential intermediate for fluorinated pyrethroids | Introduction of fluorine for enhanced activity |
Utility in Material Sciences for Specialty Chemical Synthesis
The unique electronic properties conferred by the fluorine and nitro groups make this compound a potentially useful building block in material sciences for the synthesis of specialty chemicals. These functional groups can be tailored to influence the optical and electronic properties of the resulting materials.
One potential application lies in the synthesis of fluoropolymers. Fluoropolymers are known for their high thermal stability, chemical resistance, and unique surface properties. While not a monomer for direct polymerization, this compound can be chemically modified to produce fluorinated monomers suitable for polymerization reactions.
Furthermore, the compound could be utilized in the preparation of dyes and pigments. The nitrophenyl group is a known chromophore, and the presence of the fluorine atom can modulate the color and lightfastness of the resulting dyes. The ester functionality provides a handle for further chemical modifications to tune the properties of the final product.
The synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs), is another area of potential application. The electron-withdrawing nature of the nitro and fluoro groups can be exploited to create molecules with specific electron-transport properties, which are crucial for the performance of OLED devices.
| Material Class | Potential Application | Key Property Contribution |
| Fluoropolymers | Precursor to fluorinated monomers | Thermal and chemical stability |
| Dyes and Pigments | Synthesis of novel chromophores | Color modulation and lightfastness |
| Organic Electronics | Building block for electron-transport materials | Electronic properties |
Strategic Component in Diverse Heterocyclic Synthetic Routes
This compound is a particularly valuable starting material for the synthesis of a wide range of heterocyclic compounds, especially those containing nitrogen. The ortho-nitro group is strategically positioned to participate in cyclization reactions following its reduction to an amine.
A prominent application is in the Leimgruber-Batcho indole (B1671886) synthesis . wikipedia.orgclockss.orgresearchgate.netresearchgate.net This powerful method allows for the preparation of indoles from o-nitrotoluenes or their derivatives. In this context, the methylene (B1212753) group of this compound can be considered analogous to the methyl group of an o-nitrotoluene. The synthesis would proceed by condensation with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization of the nitro group to yield a 6-fluoroindole-2-carboxylic acid derivative. ossila.com Indole scaffolds are prevalent in pharmaceuticals and natural products.
Another important route to indoles is the Fischer indole synthesis . While the classical Fischer synthesis starts from a phenylhydrazine, modifications of this reaction could potentially utilize derivatives of this compound.
The synthesis of quinoxalines is another key application. sapub.org Quinoxalines are an important class of nitrogen-containing heterocycles with a broad range of biological activities. The synthesis typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound can be readily converted to the corresponding 4-fluoro-2-aminophenyl)acetic acid derivative, which upon further transformation can provide the necessary precursors for quinoxaline (B1680401) synthesis. thieme-connect.de For instance, condensation with an appropriate dicarbonyl compound would lead to the formation of a fluorinated quinoxalin-2-one derivative. thieme-connect.de
Furthermore, the compound can be a precursor for the synthesis of benzodiazepines , as mentioned earlier. The formation of the seven-membered diazepine ring often involves the cyclization of an appropriately substituted o-aminobenzophenone or a related derivative, which can be accessed from this compound.
The Bischler-Möhlau indole synthesis is another classical method for indole formation, although it typically involves the reaction of an α-halo-ketone with an aniline. acsgcipr.org While not a direct application, derivatives of this compound could potentially be transformed into substrates suitable for this type of reaction.
| Heterocyclic Synthesis | Key Intermediate | Resulting Heterocycle |
| Leimgruber-Batcho | Enamine from the starting material | 6-Fluoroindole derivative |
| Quinoxaline Synthesis | 4-Fluoro-2-aminophenylacetic acid derivative | Fluorinated quinoxalin-2-one |
| Benzodiazepine (B76468) Synthesis | Substituted o-aminobenzophenone derivative | Fluorinated benzodiazepine |
Methodological Considerations for Industrial Scale Production
The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives requires careful consideration of several methodological factors to ensure safety, efficiency, and cost-effectiveness.
A critical step in many of the synthetic applications of this compound is the reduction of the nitro group . acsgcipr.org This reaction is typically highly exothermic and requires robust thermal management to prevent runaway reactions, especially on a large scale. acsgcipr.org The choice of reducing agent is also crucial. While catalytic hydrogenation is often preferred for its clean nature, the handling of hydrogen gas under pressure poses safety challenges. Alternative reducing agents like iron in acetic acid or sodium dithionite (B78146) may be employed, but they generate more waste. wikipedia.org
Process safety management is paramount. A thorough hazard analysis, including reaction calorimetry studies, must be conducted to understand the thermal risks associated with each step of the process. This data is essential for designing appropriate cooling systems and emergency relief measures. The handling of potentially hazardous reagents and intermediates must be done in accordance with strict safety protocols.
The choice between batch and continuous (flow) processing is another important consideration. Flow chemistry can offer significant advantages for hazardous reactions like nitrations and nitro-group reductions. The small reaction volumes in a continuous reactor enhance heat transfer and improve safety. Flow processes can also lead to higher yields and purity, and allow for easier automation and control.
Solvent selection and waste management are also critical from both an environmental and economic perspective. The use of greener solvents and the implementation of efficient solvent recovery and recycling systems are key aspects of a sustainable industrial process. The minimization of waste streams through process optimization is a primary goal.
Finally, supply chain and raw material sourcing must be carefully managed to ensure a reliable and cost-effective supply of starting materials for large-scale production.
| Consideration | Key Aspects | Industrial Implication |
| Nitro Group Reduction | Exothermicity, choice of reducing agent | Thermal safety, waste generation |
| Process Safety | Hazard analysis, calorimetry | Prevention of runaway reactions |
| Processing Mode | Batch vs. continuous (flow) | Safety, efficiency, scalability |
| Environmental | Solvent selection, waste minimization | Sustainability, cost-effectiveness |
| Supply Chain | Raw material availability and cost | Production reliability and economics |
Future Research Directions and Emerging Methodologies
Development of Novel and Efficient Synthetic Transformations
The synthesis of complex aromatic compounds is moving beyond traditional methods towards more sophisticated and atom-economical approaches. Future research for Ethyl 2-(5-fluoro-2-nitrophenyl)acetate and its derivatives will likely concentrate on the application of modern synthetic transformations.
One promising area is C-H functionalization , which allows for the direct modification of carbon-hydrogen bonds. beilstein-journals.orgyoutube.com This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For instance, developing catalytic systems that can selectively activate and functionalize the C-H bonds on the phenyl ring of this compound would enable the direct introduction of new substituents, offering a streamlined route to novel analogues. Research in this area focuses on using transition metals like palladium, rhodium, and iridium to catalyze these transformations with high regioselectivity. beilstein-journals.orgyoutube.comresearchgate.net
Photocatalysis represents another frontier, utilizing light energy to drive chemical reactions under mild conditions. cambridge.org This approach can be used to form reactive radical intermediates that participate in unique bond-forming events. youtube.com For nitroaromatic compounds, photocatalysis offers potential pathways for both synthesis and functionalization, such as the light-induced conversion of nitroarenes into valuable nitrogen-containing heterocycles or amines. cambridge.orgnih.gov Future work could explore the use of photocatalysts, including semiconductor materials like TiO2 or organic dyes, to mediate novel transformations of this compound. cambridge.orgdss.go.th
| Synthetic Transformation | Potential Application for this compound | Key Advantages |
| C-H Functionalization | Direct introduction of alkyl, aryl, or other functional groups onto the aromatic ring. | Reduces synthetic steps, improves atom economy, minimizes pre-functionalization. |
| Photocatalysis | Novel derivatizations via radical intermediates; selective reduction of the nitro group. | Mild reaction conditions, unique reactivity, use of sustainable energy source (light). |
| Domino/Cascade Reactions | Multi-step synthesis of complex derivatives in a single pot, e.g., reduction followed by cyclization. | Increases efficiency, reduces waste from intermediate purifications, saves time and resources. nih.gov |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic processes, a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is crucial. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools in modern organic synthesis.
In-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) enables the continuous tracking of the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational bands. nih.govresearchgate.netyoutube.com For reactions involving this compound, such as the reduction of its nitro group or hydrolysis of the ester, in-situ FTIR can provide valuable kinetic data, help identify reaction endpoints, and detect the formation of unexpected byproducts. nih.govrsc.org This real-time information is critical for process optimization and ensuring reaction safety and reproducibility. researchgate.net
Raman spectroscopy is another powerful technique for real-time reaction monitoring. aiche.orgspectroscopyonline.com It is particularly well-suited for analyzing reactions in aqueous media and is highly sensitive to changes in specific functional groups, such as the symmetric and asymmetric stretching modes of the nitro group (~1350 cm⁻¹ and ~1530 cm⁻¹, respectively) or the carbonyl stretch of the ester (~1735 cm⁻¹). americanpharmaceuticalreview.comsemanticscholar.org This allows for precise tracking of the conversion of this compound in various synthetic transformations, including hydrogenations or coupling reactions, without the need for sampling. americanpharmaceuticalreview.com
| Spectroscopic Technique | Information Provided | Advantages for Synthesis Monitoring |
| In-situ FTIR | Real-time concentration profiles of key species, reaction kinetics, intermediate detection. nih.govresearchgate.net | Non-destructive, provides rich mechanistic detail, applicable to a wide range of reactions. nih.gov |
| Raman Spectroscopy | Quantitative analysis of functional group conversion, endpoint determination. aiche.orgspectroscopyonline.com | Excellent for aqueous systems, minimal sample preparation, fiber-optic probes allow for remote monitoring. americanpharmaceuticalreview.com |
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists design synthetic routes. arxiv.orgrsc.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel pathways, and optimize reaction conditions, significantly accelerating the discovery and development of new molecules. preprints.org
Retrosynthesis prediction algorithms can propose synthetic routes to a target molecule by working backward from the product to commercially available starting materials. arxiv.orgacs.org For a novel derivative of this compound, an AI model could suggest multiple viable synthetic pathways, ranking them based on predicted yield, cost, and step count. illinois.edu Models like the Transformer, originally developed for language translation, have been adapted to treat retrosynthesis as a "translation" problem, converting a product's SMILES string into reactant SMILES strings. arxiv.orgnih.gov
| AI/ML Application | Function | Impact on Synthesis of Derivatives |
| Retrosynthesis Planning | Proposes viable synthetic routes from product to starting materials. arxiv.org | Rapidly identifies multiple potential pathways, saving significant planning time. |
| Reaction Outcome Prediction | Predicts the products and yields of unknown reactions. rsc.org | De-risks the exploration of novel chemistry, prioritizes high-potential reactions. |
| Condition Optimization | Identifies optimal catalysts, solvents, and temperatures for a given transformation. preprints.org | Reduces the number of experiments needed, leading to faster process development. |
Exploration of New Reactivity Modes and Catalytic Systems
The discovery of novel catalysts and reactivity modes is central to advancing synthetic chemistry. For this compound, research into new catalytic systems can unlock more efficient and selective methods for its modification.
The Suzuki-Miyaura cross-coupling reaction , a cornerstone of C-C bond formation, is continuously evolving with the development of new palladium-based and other transition-metal catalysts (e.g., Ni, Cu, Fe). researchgate.netmdpi.comrsc.org Future research could focus on developing highly active catalysts that enable the coupling of the fluoronitrophenyl ring of the target molecule with a broad range of boronic acids under milder conditions, at lower catalyst loadings, and with greater functional group tolerance. researchgate.net This would facilitate the synthesis of a diverse library of biphenyl (B1667301) derivatives for various applications.
Beyond established reactions, there is a growing interest in exploring fundamentally new modes of reactivity for functionalized aromatics. This includes investigating the unique electronic properties conferred by the concurrent presence of a fluorine atom and a nitro group, which strongly influence the molecule's susceptibility to nucleophilic aromatic substitution and other transformations. Developing catalytic systems that can exploit these properties to achieve unprecedented regioselectivity or reaction types is a key area for future exploration.
Sustainable and Biocatalytic Approaches for Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methods, emphasizing waste reduction, the use of renewable resources, and milder reaction conditions. mdpi.comresearchgate.netjocpr.com Biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations, is a powerful tool for achieving these goals. nih.gov
For this compound, a significant area of interest is the biocatalytic reduction of the nitro group . Nitroreductase enzymes can selectively reduce nitroarenes to the corresponding anilines under mild, aqueous conditions, often with high chemoselectivity that avoids the reduction of other functional groups. researchgate.netoup.com This enzymatic approach is a sustainable alternative to traditional methods that often rely on heavy metal catalysts and harsh conditions. researchgate.net Photoenzymatic systems, which combine the selectivity of enzymes with light energy, are also emerging as a novel way to drive these reductions. nih.gov
Furthermore, enzymes like lipases and esterases can be used for the enantioselective synthesis of chiral derivatives . pharmasalmanac.commdpi.com If the synthesis of a specific enantiomer of a derivative of this compound were required, enzymatic kinetic resolution or desymmetrization could provide a highly efficient route to the optically pure compound. pharmasalmanac.comresearchgate.net These biocatalytic methods offer high stereoselectivity and operate under environmentally benign conditions, aligning perfectly with the goals of sustainable pharmaceutical manufacturing. nih.gov
| Sustainable Approach | Specific Application | Environmental Benefit |
| Biocatalytic Nitro Reduction | Selective conversion of the nitro group to an amine using nitroreductases. researchgate.netoup.com | Avoids toxic heavy metal catalysts, uses water as a solvent, mild reaction conditions. |
| Enzymatic Synthesis | Production of single-enantiomer derivatives using lipases or other hydrolases. pharmasalmanac.com | High stereoselectivity reduces waste from racemic mixtures, biodegradable catalysts. |
| Use of Greener Solvents | Replacing traditional organic solvents with water, supercritical CO2, or bio-based solvents. jocpr.com | Reduces volatile organic compound (VOC) emissions, lowers toxicity and environmental impact. |
Q & A
Q. What are the common synthetic routes for Ethyl 2-(5-fluoro-2-nitrophenyl)acetate?
The synthesis typically involves sequential functionalization of the aromatic ring. A plausible route includes:
- Nitration : Introduction of a nitro group at the 2-position of a fluorobenzene derivative under nitrating conditions (e.g., HNO₃/H₂SO₄) .
- Acetylation : Reaction with ethyl bromoacetate or via Friedel-Crafts alkylation to attach the acetate group .
- Purification : Recrystallization or column chromatography to isolate the ester product. Key intermediates should be characterized by NMR and MS to confirm regioselectivity .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and aromatic substitution pattern (e.g., fluorine-induced deshielding) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 228.19) and fragmentation patterns .
- IR Spectroscopy : Identifies ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches .
Q. What are the typical chemical reactions of this ester?
- Hydrolysis : Under acidic or basic conditions, the ester converts to 2-(5-fluoro-2-nitrophenyl)acetic acid, a precursor for further derivatization .
- Nitro Group Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, enabling access to bioactive analogs .
- Electrophilic Substitution : Fluorine and nitro groups direct further substitutions (e.g., halogenation at the 4-position) .
Advanced Research Questions
Q. How can researchers optimize synthesis to improve yield and purity?
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in nitration/acetylation steps .
- Catalyst Screening : Transition metals (e.g., Pd) or Lewis acids (e.g., AlCl₃) enhance reaction efficiency in aromatic substitutions .
- Purification Strategies : Use of preparative HPLC or fractional crystallization to separate isomers or byproducts, especially when multiple substituents are introduced .
Q. How to resolve discrepancies between computational and experimental structural data?
- X-ray Crystallography : Provides definitive bond lengths and angles. For example, intermolecular hydrogen bonding (O–H⋯O) in crystal structures can explain deviations from gas-phase computational models .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR chemical shifts to validate electronic effects of fluorine and nitro groups .
Q. What mechanistic insights govern the reduction of the nitro group in this compound?
- Catalyst Selection : Pd/C or Raney Ni under H₂ atmosphere facilitates selective nitro-to-amine conversion without ester cleavage. Solvent polarity (e.g., ethanol vs. THF) influences reaction kinetics .
- Side Reactions : Over-reduction to hydroxylamine or competing dehalogenation (fluorine loss) can occur under harsh conditions; monitoring via TLC or in-situ IR is critical .
Q. How does fluorination at the 5-position influence reactivity compared to analogs?
- Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to the 4-position. Compare with chloro or methyl analogs, which exhibit different regioselectivity .
- Steric Effects : Steric hindrance from the nitro group (2-position) and fluorine (5-position) impacts coupling reactions (e.g., Suzuki-Miyaura) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
